molecular formula C7H7FO B1307441 3-Fluoro-5-methylphenol CAS No. 216976-31-7

3-Fluoro-5-methylphenol

Cat. No. B1307441
M. Wt: 126.13 g/mol
InChI Key: AYMBVFCWNCCREA-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylphenol is a chemical compound that is part of a broader class of organic molecules known as phenols, which are characterized by a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. The presence of both a fluorine atom and a methyl group on the phenol ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom. A related compound, 3-fluoro-α-methylphenylalanine, was synthesized using a methodology where fluorine was introduced at the end of the synthesis on an elaborated substrate bearing a triazeno substituent, which was decomposed by triflic acid in the presence of fluoride anions . Although not directly about 3-fluoro-5-methylphenol, this method provides insight into the potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated phenols can be determined using various spectroscopic techniques. For instance, a related compound, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compound.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including oxidative polymerization. For example, 2-fluoro-6-(3-methyl-2-butenyl)phenol was oxidatively polymerized to yield a polymeric product . This suggests that 3-fluoro-5-methylphenol could also participate in similar polymerization reactions, potentially leading to materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by the presence of the fluorine atom, which can affect the compound's stability, reactivity, and interaction with other molecules. The thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes indicates that these materials are more stable against thermo-oxidative decomposition than their monomer counterparts . This could imply that 3-fluoro-5-methylphenol may also exhibit enhanced thermal stability due to the presence of the fluorine atom.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

A study by Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol that exhibits high selectivity and sensitivity toward Al³⁺ ions. This sensor, synthesized via Schiff base condensation, can detect Al³⁺ at the parts per billion level and has been applied for bio-imaging in human cervical HeLa cancer cell lines, demonstrating the utility of 3-Fluoro-5-methylphenol derivatives in biomedical research (Ye et al., 2014).

Synthesis of Heterocyclic Compounds

Research by Chopra et al. (2007) on the crystal structure of substituted pyrazolines, including 5-(3-fluoro-4-phenoxyphenyl)-1,3-biphenyl-4,5-dihydro-1H-pyrazole, highlights the potential of 3-Fluoro-5-methylphenol in the synthesis of complex organic structures. These compounds exhibit interesting molecular interactions, indicating their relevance in materials science and organic chemistry (Chopra et al., 2007).

Environmental Toxicology

A study by Bundy et al. (2002) utilized high-resolution 1H NMR spectroscopy to assess the toxicity of various fluorinated anilines, including 2-fluoro-4-methylaniline, to the earthworm Eisenia veneta. This research identifies new endogenous biomarkers of xenobiotic toxicity, contributing to our understanding of environmental toxicology and the impact of fluorinated compounds on soil organisms (Bundy et al., 2002).

Photocatalytic Degradation of Pollutants

Xiao et al. (2018) developed an In2O3/In2S3/CdS ternary stereoscopic porous heterostructure film for the degradation of persistent 4-Fluoro-3-methylphenol through a photoelectrocatalytic process. This research demonstrates the application of 3-Fluoro-5-methylphenol and its derivatives in environmental remediation, showcasing their potential in water contamination purification (Xiao et al., 2018).

Organic Synthesis Intermediate

Safety And Hazards

3-Fluoro-5-methylphenol is classified as corrosive and harmful . It can cause burns to the skin and eyes . The safety information includes hazard statements H302, H314, H318, and precautionary statements P280, P301, P303, P304, P305, P310, P312, P338, P340, P351, P353, P361 .

properties

IUPAC Name

3-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMBVFCWNCCREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393550
Record name 3-Fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylphenol

CAS RN

216976-31-7
Record name 3-Fluoro-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216976-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SB Kim, T Lee, HS Moon, SH Ki, YS Oh, JY Lee… - Molecules, 2020 - mdpi.com
… PF-543 analogs containing fluorine and hydroxyl groups in their modified benzene backbones were synthesized using orcinol and 3-fluoro-5-methylphenol as starting materials, …
Number of citations: 6 www.mdpi.com
OA Pemberton, P Jaishankar, A Akhtar… - Journal of medicinal …, 2019 - ACS Publications
… To a cooled (0 C) mixture of 3-fluoro-5-methylphenol (0.200 g, 1.6 mmol) and ethyl 4-bromoacetoacetate (0.219 mL, 1.6 mmol) was added concentrated sulfuric acid (0.8 mL). The …
Number of citations: 26 pubs.acs.org
XN Wu, Q Zhou, YD Huang, X Xie, Z Li, Y Wu… - … Pharmaceutica Sinica B, 2022 - Elsevier
Our previous study demonstrated that phosphodiesterase 8 (PDE8) could work as a potential target for vascular dementia (VaD) using a chemical probe 3a. However, compound 3a is a …
Number of citations: 2 www.sciencedirect.com
AC Sather, OB Berryman, J Rebek Jr - Organic letters, 2012 - ACS Publications
… Our synthesis began from commercially available 3-fluoro-5-methylphenol (20) (Scheme 3). The phenol was alkylated with cesium carbonate and methyl iodide in DMF to give 21. We …
Number of citations: 28 pubs.acs.org

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